molecular formula C21H18N2OS B2466791 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide CAS No. 324758-44-3

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide

Cat. No.: B2466791
CAS No.: 324758-44-3
M. Wt: 346.45
InChI Key: UCGUVDYLNXMKBC-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C21H18N2OS and its molecular weight is 346.45. The purity is usually 95%.
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Biological Activity

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(naphthalen-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, particularly focusing on its anticancer and enzyme inhibitory activities.

Chemical Structure and Properties

The compound has the following structural formula:

C19H18N2S\text{C}_{19}\text{H}_{18}\text{N}_2\text{S}

This structure includes a benzo[d]thiazole moiety, which is known for its diverse biological activities, and a naphthalene group that contributes to its lipophilicity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Thiazole Ring : The thiazole component is synthesized through condensation reactions involving appropriate precursors such as 4,6-dimethylbenzothiazole.
  • Acetamide Formation : The acetamide group is introduced via acylation reactions.
  • Naphthalene Attachment : The naphthalene moiety is added through coupling reactions that enhance the compound's biological activity.

Anticancer Activity

Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research indicates that derivatives of thiazole compounds demonstrate cytotoxic effects against various cancer cell lines including A549 (lung cancer) and C6 (glioma) cells. MTT assays have been employed to evaluate cell viability post-treatment .
  • Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in tumor cells. This effect is often mediated through the activation of caspase pathways, which are crucial for programmed cell death .
CompoundCell LineIC50 Value (µM)Mechanism
Compound AA54915.3Apoptosis induction
Compound BC612.7Caspase activation

Enzyme Inhibition

Another area of interest is the enzyme inhibitory activity of this compound:

  • Acetylcholinesterase Inhibition : Compounds containing thiazole rings have been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can lead to increased levels of acetylcholine in the brain, potentially alleviating cognitive decline .

Case Studies

  • In Vivo Studies : In animal models, certain thiazole derivatives exhibited tumor regression and reduced tumor growth rates when administered at specific dosages. These studies underscore the therapeutic potential of these compounds in cancer treatment .
  • Combination Therapies : Research has explored the efficacy of combining this compound with other chemotherapeutic agents, revealing enhanced anticancer effects compared to monotherapy .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2OS/c1-13-10-14(2)20-18(11-13)25-21(23-20)22-19(24)12-16-8-5-7-15-6-3-4-9-17(15)16/h3-11H,12H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGUVDYLNXMKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)CC3=CC=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.